(2-(Trifluoromethyl)thiazol-5-yl)methanol

Vue d'ensemble

Description

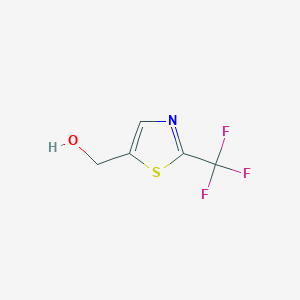

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C5H4F3NOS and a molecular weight of 183.15 g/mol It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanol group

Méthodes De Préparation

The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol typically involves the cyclization and condensation of haloketones with thioamide . One of the most widely used methods for synthesizing thiazole moieties is the Hantzsch thiazole synthesis . In this process, haloketones react with thioamide under specific conditions to form the thiazole ring. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

(2-(Trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives, including (2-(trifluoromethyl)thiazol-5-yl)methanol, exhibit significant antimicrobial properties. Studies have shown that compounds containing a thiazole ring can inhibit the growth of various bacterial strains and fungi. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens .

Antiparasitic Potential

There is growing interest in the use of thiazole derivatives for antiparasitic applications. For instance, compounds similar to this compound have been evaluated for their efficacy against Leishmania donovani and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. Preliminary results suggest that modifications to the thiazole structure can lead to improved activity against these parasites .

Drug Development

The structural features of this compound make it a promising scaffold for drug development. Its ability to act as a bioisostere for more traditional pharmacophores allows for the design of novel therapeutics with enhanced potency and selectivity. Ongoing research aims to optimize this compound's pharmacokinetic properties for better therapeutic outcomes .

Agricultural Applications

Pesticide Development

Compounds containing thiazole moieties are being investigated as potential agrochemicals. The trifluoromethyl group is known to enhance the biological activity of pesticides by improving their stability and efficacy against pests. Research is underway to evaluate the effectiveness of this compound as a pesticide or fungicide, with preliminary studies suggesting promising results against various agricultural pests .

Material Science

Synthesis of Functional Materials

The unique chemical properties of this compound enable its use in synthesizing functional materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for various industrial applications .

Data Tables

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| This compound | S. aureus | 4 |

| Similar Thiazole Derivative | Leishmania donovani | 0.5 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiazole derivatives, including this compound, against clinically relevant pathogens. The results demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing this compound was tested against common crop pests. The compound exhibited effective pest control with minimal phytotoxicity, indicating its viability as an eco-friendly pesticide alternative .

Mécanisme D'action

The mechanism of action of (2-(Trifluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit certain enzymes or proteins, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

(2-(Trifluoromethyl)thiazol-5-yl)methanol can be compared with other similar compounds, such as:

2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol: This compound has a similar structure but with an ethanol group instead of methanol.

(2-(4-Methoxyphenyl)thiazol-4-yl)methanol: This derivative has a methoxyphenyl group attached to the thiazole ring.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives.

Activité Biologique

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, including a thiazole ring and a trifluoromethyl group. These characteristics contribute to its potential biological activities, particularly as an enzyme inhibitor and in the development of pharmaceuticals targeting infectious diseases.

- Molecular Formula : CHFNOS

- Molecular Weight : 197.18 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration through biological membranes, which is advantageous for drug design.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have explored its effectiveness against various pathogens, suggesting that it could serve as a lead compound for new antimicrobial agents.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. The thiazole ring structure allows it to interact with specific biological targets, potentially inhibiting their activity. This mechanism is crucial for understanding its therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

- Substituents on the thiazole ring : Variations in the substituents can enhance or diminish biological activity.

- Hydroxymethyl group : This functional group may play a role in the compound's interaction with biological targets, enhancing its overall efficacy.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated antimicrobial properties; showed significant activity against various bacterial strains. |

| Study 2 | Explored enzyme inhibition; identified potential targets and mechanisms of action. |

| Study 3 | Analyzed structure-activity relationships; suggested modifications that could enhance potency and selectivity against specific enzymes. |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with key enzymes involved in disease pathways, potentially leading to inhibition of their activity. The trifluoromethyl group enhances membrane permeability, allowing for more effective cellular uptake .

Propriétés

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKBHQFTYWBAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569511 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-97-5 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.